![molecular formula C12H12F2IN3OS B11472596 1-(2,4-Difluorophenyl)-1-[5-(iodomethyl)-4,5-dihydro-1,3-thiazol-2-yl]-3-methylurea](/img/structure/B11472596.png)
1-(2,4-Difluorophenyl)-1-[5-(iodomethyl)-4,5-dihydro-1,3-thiazol-2-yl]-3-methylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The thiazole intermediate is then reacted with iodomethane to introduce the iodomethyl group.
- Reaction conditions: This step usually requires a strong base like sodium hydride in an aprotic solvent such as tetrahydrofuran (THF).
Coupling with Difluorophenyl Isocyanate:
- The final step involves coupling the iodomethyl-substituted thiazole with 2,4-difluorophenyl isocyanate to form the desired urea derivative.
- Reaction conditions: This coupling reaction is typically performed under mild conditions, often at room temperature in an inert atmosphere.
Industrial Production Methods: While specific industrial methods for large-scale production are proprietary, they generally follow similar synthetic routes with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Difluorophenyl)-1-[5-(iodomethyl)-4,5-dihydro-1,3-thiazol-2-yl]-3-methylurea typically involves multiple steps:
-
Formation of the Thiazole Ring:
- Starting with a suitable thioamide and an α-haloketone, the thiazole ring is formed through a cyclization reaction.
- Reaction conditions: Often carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF).
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Difluorophenyl)-1-[5-(iodomethyl)-4,5-dihydro-1,3-thiazol-2-yl]-3-methylurea can undergo various chemical reactions, including:
-
Substitution Reactions:
- The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines or thiols.
- Common reagents: Sodium azide, potassium thiocyanate.
-
Oxidation Reactions:
- The thiazole ring can be oxidized to form sulfoxides or sulfones.
- Common reagents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
-
Reduction Reactions:
- The urea moiety can be reduced to form corresponding amines.
- Common reagents: Lithium aluminum hydride (LiAlH4), borane-tetrahydrofuran complex.
Major Products:
- Substitution reactions typically yield derivatives with modified functional groups.
- Oxidation reactions produce sulfoxides or sulfones.
- Reduction reactions result in amine derivatives.
Scientific Research Applications
1-(2,4-Difluorophenyl)-1-[5-(iodomethyl)-4,5-dihydro-1,3-thiazol-2-yl]-3-methylurea has several applications in scientific research:
-
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its reactivity and potential as a precursor in organic synthesis.
-
Biology:
- Investigated for its potential biological activities, including antimicrobial and antifungal properties.
- Used in studies to understand the interaction of thiazole derivatives with biological targets.
-
Medicine:
- Explored for its potential as a therapeutic agent, particularly in the development of new drugs.
- Studied for its effects on various biological pathways and its potential to inhibit specific enzymes or receptors.
-
Industry:
- Potential applications in the development of agrochemicals and pharmaceuticals.
- Used in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 1-(2,4-Difluorophenyl)-1-[5-(iodomethyl)-4,5-dihydro-1,3-thiazol-2-yl]-3-methylurea involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting their activity. The difluorophenyl group and thiazole ring are key to its binding affinity and specificity. The exact pathways and targets can vary depending on the biological context and the specific application being studied.
Comparison with Similar Compounds
-
1-(2,4-Difluorophenyl)-3-methylurea:
- Lacks the thiazole ring, making it less complex and potentially less active in certain biological contexts.
-
1-(2,4-Difluorophenyl)-1-[4,5-dihydro-1,3-thiazol-2-yl]-3-methylurea:
- Similar structure but without the iodomethyl group, which may affect its reactivity and biological activity.
-
1-(2,4-Difluorophenyl)-1-[5-(chloromethyl)-4,5-dihydro-1,3-thiazol-2-yl]-3-methylurea:
- Contains a chloromethyl group instead of an iodomethyl group, which can influence its chemical properties and reactivity.
Uniqueness: 1-(2,4-Difluorophenyl)-1-[5-(iodomethyl)-4,5-dihydro-1,3-thiazol-2-yl]-3-methylurea is unique due to the presence of both the difluorophenyl group and the iodomethyl-substituted thiazole ring
Properties
Molecular Formula |
C12H12F2IN3OS |
|---|---|
Molecular Weight |
411.21 g/mol |
IUPAC Name |
1-(2,4-difluorophenyl)-1-[5-(iodomethyl)-4,5-dihydro-1,3-thiazol-2-yl]-3-methylurea |
InChI |
InChI=1S/C12H12F2IN3OS/c1-16-11(19)18(12-17-6-8(5-15)20-12)10-3-2-7(13)4-9(10)14/h2-4,8H,5-6H2,1H3,(H,16,19) |
InChI Key |
PRCNUKHIXVMKJX-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)N(C1=C(C=C(C=C1)F)F)C2=NCC(S2)CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2,2,2-Trifluoro-1-(p-toluidino)-1-(trifluoromethyl)ethyl]benzamide](/img/structure/B11472523.png)
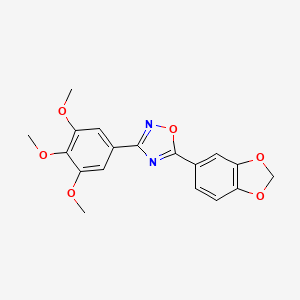
![1-(1H-benzimidazol-2-yl)-4-(3,4-dimethoxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11472540.png)
![3-[({[4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]phenyl acetate](/img/structure/B11472541.png)
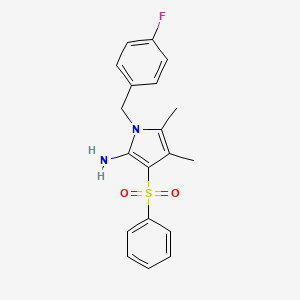
![10-ethyl-13-(3-methoxyphenyl)-3,5-dimethyl-8-phenyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione](/img/structure/B11472550.png)
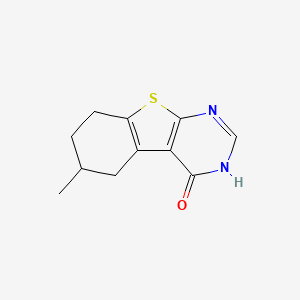
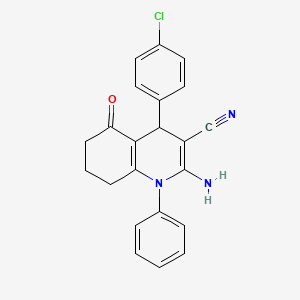
![2-(2-fluorobenzyl)-5-{[(4-fluorophenyl)amino]methyl}-1,2-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B11472563.png)
![3-(2-chlorobenzyl)-6-(4-fluorophenyl)-6,7-dihydro-3H-imidazo[1,5-b][1,2,4]triazole-2,5-dione](/img/structure/B11472566.png)
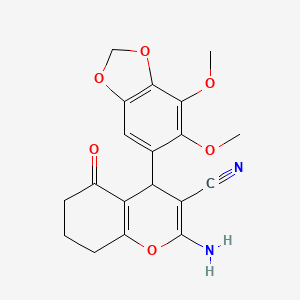
![7-(7-methoxy-1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B11472574.png)
![2-fluoro-N-[(2E)-7-methyl-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide](/img/structure/B11472579.png)
![3-(4-chlorophenyl)-N-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11472585.png)
